molecular formula C18H22ClFIN3O2S B2860567 N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide CAS No. 1078634-23-7

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide

Cat. No.: B2860567
CAS No.: 1078634-23-7
M. Wt: 525.81
InChI Key: BWZOEXLRDSDZNS-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide hydroiodide is a synthetic amidine derivative with a hydroiodide counterion. Its structure features a 2-chlorobenzyl group attached to an ethanimidamide backbone, a methyl group at the central nitrogen, and a 4-fluorophenylsulfonamide moiety connected via an ethyl spacer. The compound’s molecular complexity arises from the strategic placement of halogen atoms (Cl, F) and sulfonamide groups, which are known to influence bioavailability and target binding .

The hydroiodide salt enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

CAS No.

1078634-23-7

Molecular Formula

C18H22ClFIN3O2S

Molecular Weight

525.81

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide

InChI

InChI=1S/C18H21ClFN3O2S.HI/c1-14(21-13-15-5-3-4-6-18(15)19)23(2)12-11-22-26(24,25)17-9-7-16(20)8-10-17;/h3-10,22H,11-13H2,1-2H3;1H

InChI Key

BWZOEXLRDSDZNS-KGENOOAVSA-N

SMILES

CC(=NCC1=CC=CC=C1Cl)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)F.I

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally or functionally related molecules from the literature.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound (1078634-23-7) C₁₈H₂₁ClFN₃O₂S·HI 526.81 2-Cl-benzyl, 4-F-sulfonamide, methylamine Undisclosed (structural analog data)
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide (18) C₈H₈ClN₃O 213.62 4-Cl-phenyl, hydroxyimino Antiplasmodial activity
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) C₁₃H₁₅ClN₂O₂ 278.72 4-Cl-phenyl, cyclohexane, hydroxamic acid Antioxidant (DPPH assay)
2-Chloro-N-[2-(4-Cl-phenyl)sulfanylphenyl]acetamide (795287-66-0) C₁₈H₂₀Cl₂N₂O₃S₂ 471.40 Diethylsulfamoyl, 4-Cl-phenyl, thioether Undisclosed (structural focus)
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide C₉H₁₂ClN₂ 184.66 4-Cl-phenyl, dimethylamine Intermediate in agrochemical synthesis

Key Observations:

Halogen Influence: The target compound’s 2-chlorophenyl and 4-fluorophenyl groups contrast with the 4-chlorophenyl substituents in analogs .

Sulfonamide Role: The 4-fluorophenylsulfonamide group in the target compound is absent in simpler analogs like compound 18 . Sulfonamides are known to enhance binding to serine proteases or kinases .

Bioactivity Gaps : While compound 8 exhibits antioxidant activity , and compound 2 shows antiplasmodial effects , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

Structural Similarity Analysis:

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints) , the target compound shares <50% similarity with most analogs due to its unique ethyl-sulfonamide linker and hydroiodide salt. For example:

  • Compound 15 : 35% Tanimoto similarity (Morgan fingerprints) due to shared sulfonamide and chloro groups.
  • Compound 17 : 28% Dice similarity (MACCS) due to amidine backbone divergence.

Pharmacokinetic Considerations:

The hydroiodide salt improves aqueous solubility compared to neutral analogs like compound 17, which lacks a counterion .

Research Findings and Limitations

Synthetic Challenges : The target compound’s synthesis requires precise control over sulfonamide coupling and amidine formation, as seen in related protocols .

Data Limitations: No direct bioactivity data for the target compound exists in the provided evidence, necessitating empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.